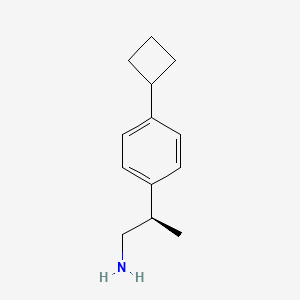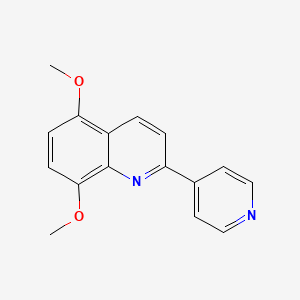
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-ol is an organic compound belonging to the class of indenols. It features a fused ring structure comprising a benzene ring and a cyclopentane ring, with a hydroxyl group (-OH) attached to the first carbon of the indene system and an isopropyl group attached to the third carbon of the cyclopentane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of 3-(propan-2-yl)indene-1,2-dione: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF (tetrahydrofuran) at low temperatures.
Hydrogenation of 3-(propan-2-yl)indene-1-one: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas pressure can also be employed to achieve the desired reduction.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reduction processes using robust and scalable reducing agents. Continuous flow reactors and high-pressure hydrogenation systems are often utilized to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Further reduction of the indenone derivatives can be achieved using stronger reducing agents such as diborane (B2H6) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by strong electrophiles like nitronium ion (NO2+).
Common Reagents and Conditions:
Oxidation: Chromic acid, KMnO4, and oxygen in the presence of a catalyst.
Reduction: LiAlH4, NaBH4, Pd/C, and PtO2.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Major Products Formed:
Oxidation: 3-(propan-2-yl)indene-1,2-dione and 3-(propan-2-yl)indene-1-carboxylic acid.
Reduction: 3-(propan-2-yl)indene-1-one and 3-(propan-2-yl)indene.
Substitution: Nitro derivatives of the indene system.
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-ol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique structural features.
Mecanismo De Acción
The mechanism by which 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparación Con Compuestos Similares
3-(Propyl)-2,3-dihydro-1H-inden-1-ol: Similar structure but with a propyl group instead of an isopropyl group.
3-(Butyl)-2,3-dihydro-1H-inden-1-ol: Similar structure but with a butyl group instead of an isopropyl group.
3-(Methyl)-2,3-dihydro-1H-inden-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the isopropyl group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity.
Propiedades
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSFZLVYDLYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)

![ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)
![(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2994028.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
![3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2994032.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)


